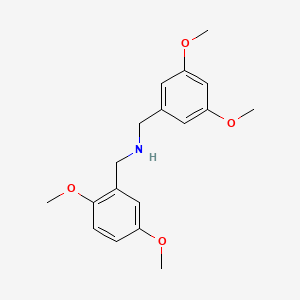
2-(2-isopropyl-5-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-isopropyl-5-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide, also known as AM251, is a synthetic cannabinoid receptor antagonist. It was first synthesized in 1999 by researchers at the University of Aberdeen in Scotland. Since then, it has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes.
Mechanism of Action
2-(2-isopropyl-5-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide is a selective antagonist of the CB1 receptor, which is one of the two main cannabinoid receptors in the body. CB1 receptors are primarily located in the central nervous system and are involved in the regulation of pain, appetite, and mood. By blocking the CB1 receptor, this compound prevents the effects of cannabinoids on these processes.
Biochemical and Physiological Effects
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to reduce pain and inflammation in animal models, and to inhibit the development of tolerance to opioids. It has also been shown to reduce food intake and body weight in rats, and to reduce the rewarding effects of drugs of abuse.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 2-(2-isopropyl-5-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide in lab experiments is its selectivity for the CB1 receptor. This allows researchers to specifically target this receptor and study its effects on various physiological processes. However, one limitation of this compound is its relatively low potency compared to other cannabinoid receptor antagonists. This can make it difficult to achieve the desired effects at low concentrations.
Future Directions
There are several future directions for research involving 2-(2-isopropyl-5-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide. One area of interest is the development of more potent and selective CB1 receptor antagonists. Another area of interest is the use of this compound in combination with other drugs to enhance its effects or to target multiple receptors simultaneously. Finally, there is interest in using this compound to study the endocannabinoid system in various disease states, such as chronic pain, obesity, and addiction.
Synthesis Methods
The synthesis of 2-(2-isopropyl-5-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide involves several steps, starting with the reaction of 2-isopropyl-5-methylphenol with propargyl bromide to form 2-isopropyl-5-methylphenylpropargyl ether. This intermediate is then reacted with sodium azide to form the corresponding tetrazole, which is subsequently reacted with N-(2-chloroethyl)acetamide to form this compound.
Scientific Research Applications
2-(2-isopropyl-5-methylphenoxy)-N-(1-propyl-1H-tetrazol-5-yl)acetamide has been used extensively in scientific research to study the endocannabinoid system and its role in various physiological processes. It has been used to investigate the effects of cannabinoids on pain, inflammation, appetite, and addiction. It has also been used to study the pharmacology of other cannabinoids and to develop new cannabinoid-based drugs.
properties
IUPAC Name |
2-(5-methyl-2-propan-2-ylphenoxy)-N-(1-propyltetrazol-5-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N5O2/c1-5-8-21-16(18-19-20-21)17-15(22)10-23-14-9-12(4)6-7-13(14)11(2)3/h6-7,9,11H,5,8,10H2,1-4H3,(H,17,18,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IJOPQELVEAUGDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=NN=N1)NC(=O)COC2=C(C=CC(=C2)C)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.39 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![methyl 4-{[1-(4-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B5864902.png)

![5-{[1-(2-fluorophenyl)-1H-pyrrol-2-yl]methylene}-2,4-imidazolidinedione](/img/structure/B5864911.png)


![7-[2-(4-methylphenyl)-2-oxoethoxy]-2,3-dihydrocyclopenta[c]chromen-4(1H)-one](/img/structure/B5864925.png)


![3-ethyl-5-[(4-methoxy-3-nitrobenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5864955.png)
![{[1-phenyl-3-(2-thienyl)-1H-pyrazol-4-yl]methylene}malononitrile](/img/structure/B5864957.png)



